

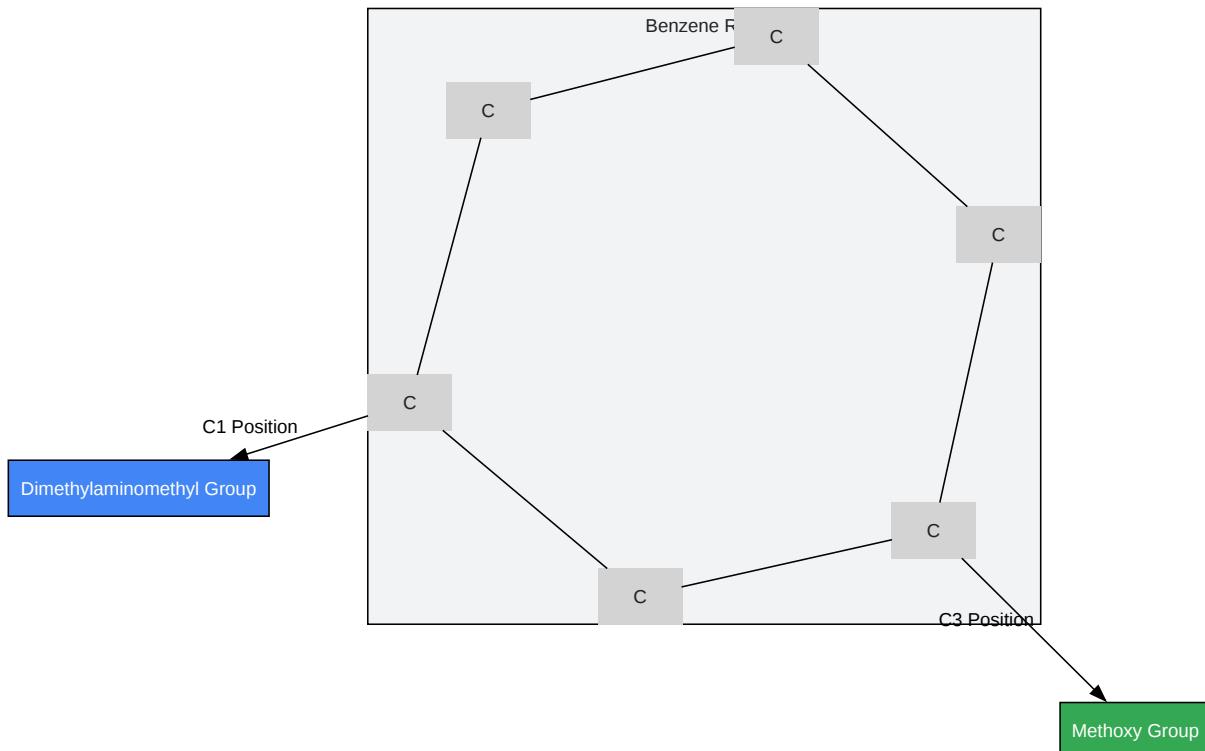
A Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-N,N-dimethylbenzylamine

Cat. No.: B097300


[Get Quote](#)

Introduction

3-Methoxy-N,N-dimethylbenzylamine is a substituted aromatic amine with significant applications in organic synthesis as a chemical intermediate and reagent. Its structure, featuring a methoxy group and a dimethylaminomethyl substituent on a benzene ring, provides a versatile scaffold for the development of more complex molecules. This technical guide offers an in-depth overview of its molecular structure, physicochemical properties, spectroscopic data, and a representative synthetic protocol, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

The fundamental identity of **3-Methoxy-N,N-dimethylbenzylamine** is defined by its molecular formula, C₁₀H₁₅NO, and its systematic IUPAC name, 1-(3-methoxyphenyl)-N,N-dimethylmethanamine.^{[1][2]} It is also known by several synonyms, including 3-methoxybenzyl dimethylamine and N,N-dimethyl-3-methoxybenzylamine.^[2] The molecule consists of a central benzene ring substituted at the C1 position with a dimethylaminomethyl group [-CH₂N(CH₃)₂] and at the C3 position with a methoxy group [-OCH₃].

[Click to download full resolution via product page](#)

Caption: Logical relationship of functional groups in **3-Methoxy-N,N-dimethylbenzylamine**.

Table 1: Chemical Identifiers This table summarizes the key registry numbers and digital identifiers for **3-Methoxy-N,N-dimethylbenzylamine**.

Identifier	Value	Reference
CAS Number	15184-99-3	[1] [2]
PubChem CID	547434	[1] [2]
MDL Number	MFCD00011530	[2]
InChI	InChI=1S/C10H15NO/c1-11(2)8-9-5-4-6-10(7-9)12-3/h4-7H,8H2,1-3H3	[1]
InChIKey	IENUHHADGQLQLU-UHFFFAOYSA-N	[1] [2]
SMILES	CN(C)CC1=CC(=CC=C1)OC	[2] [3]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental settings. The data below has been compiled from various chemical databases and suppliers.

Table 2: Physical and Computed Properties A summary of key quantitative properties for **3-Methoxy-N,N-dimethylbenzylamine**.

Property	Value	Reference
Molecular Weight	165.23 g/mol	[1] [4] [5]
Appearance	Colorless liquid	[2]
Density	0.984 g/mL at 25 °C	[2]
Boiling Point	105 °C at 13 mmHg	[2]
Flash Point	96 °C (205 °F)	[2]
Refractive Index	n _{20/D} 1.514	[2]
XLogP3 (Computed)	1.9	[1]
Monoisotopic Mass	165.115364102 Da	[1]

Spectroscopic Data

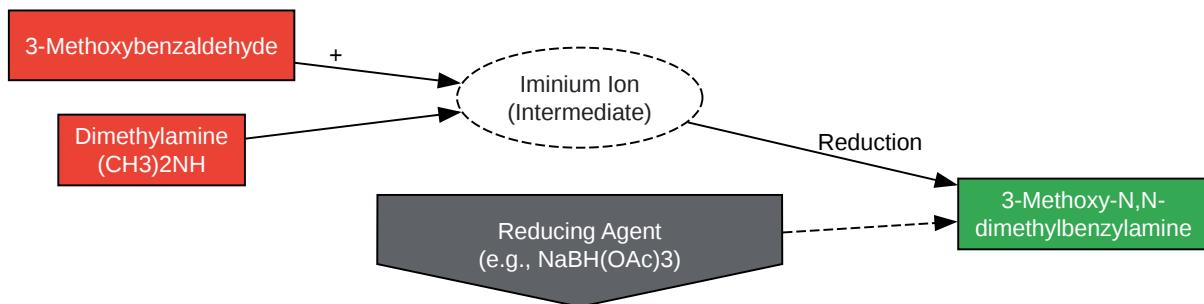

Structural elucidation and purity assessment of **3-Methoxy-N,N-dimethylbenzylamine** are typically performed using a combination of spectroscopic techniques.[\[1\]](#) While full spectra are best viewed in their original databases, the availability of key analytical data is summarized below.

Table 3: Summary of Spectroscopic Data This table indicates the types of spectral information available for this compound.

Spectroscopic Method	Availability / Source	Reference
¹ H NMR	Spectrum available from Sigma-Aldrich Co. LLC.	[1]
¹³ C NMR	Spectrum available from SpringerMaterials.	[1]
Mass Spectrometry (GC-MS)	Data available from NIST Mass Spectrometry Data Center.	[1]
Infrared (IR) Spectroscopy	ATR-IR and Vapor Phase IR spectra available.	[1]
Raman Spectroscopy	Spectrum available.	[1] [6]

Synthesis and Experimental Protocols

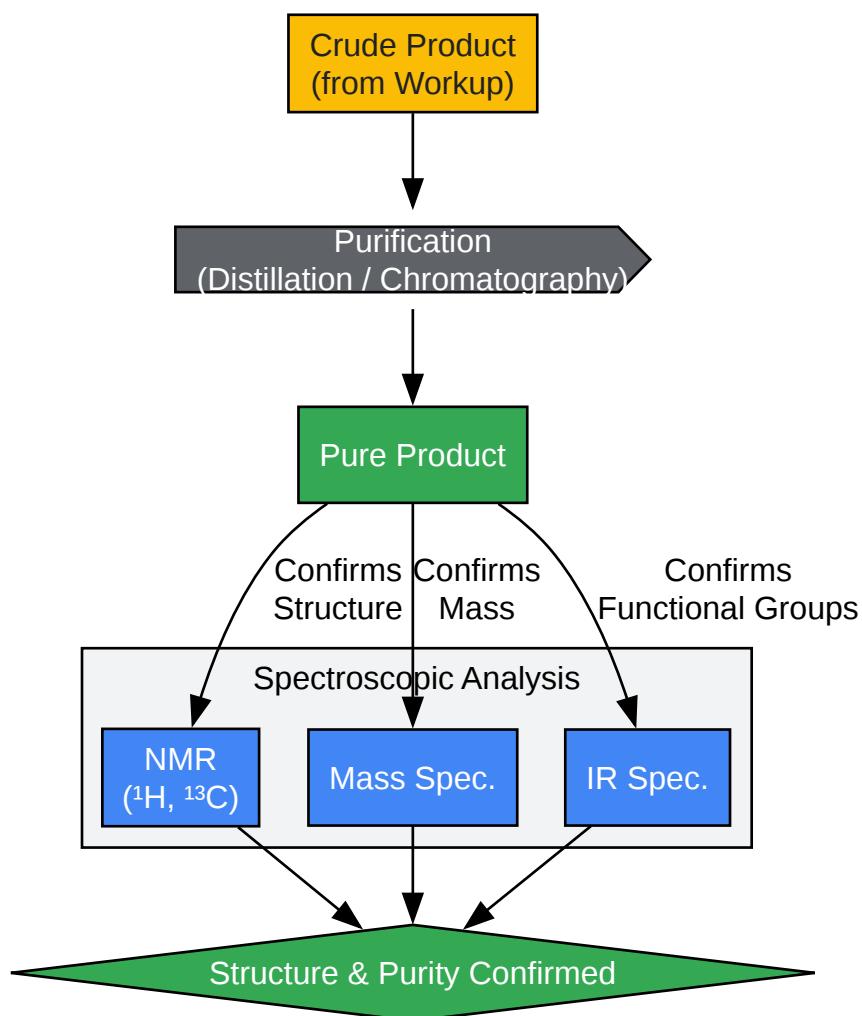
3-Methoxy-N,N-dimethylbenzylamine can be synthesized via several routes, with a common and efficient method being the reductive amination of 3-methoxybenzaldehyde with dimethylamine. This process involves the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

The following is a representative protocol for the synthesis of **3-Methoxy-N,N-dimethylbenzylamine**.


- Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask, add a solution of dimethylamine (1.2 eq, typically as a solution in THF or water).
- Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate. The reaction can be monitored by TLC or GC-MS.
- Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium borohydride (NaBH₄, 1.5 eq) portion-wise to control gas evolution and temperature.
- Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 12-24 hours, or until the starting material is consumed as indicated by TLC/GC-MS.
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent (e.g., ethyl

acetate).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or vacuum distillation to yield the pure **3-Methoxy-N,N-dimethylbenzylamine**.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity and purity of the final product. This involves purification followed by a suite of spectroscopic analyses.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the purification and characterization of the synthesized product.

Safety and Handling

Proper handling of **3-Methoxy-N,N-dimethylbenzylamine** is crucial due to its potential hazards.

Table 4: GHS Hazard Information A summary of GHS classifications and statements.[\[1\]](#)

Hazard Class	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	Warning	Warning	H315: Causes skin irritation
Serious Eye Damage/Irritation	Warning	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Warning	Warning	H335: May cause respiratory irritation

Handling Recommendations:

- Use in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-N,N-dimethylbenzylamine | C10H15NO | CID 547434 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-N,N-dimethylbenzylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. PubChemLite - 3-methoxy-n,n-dimethylbenzylamine (C10H15NO)
[pubchemlite.lcsb.uni.lu]
- 4. 3-METHOXY-N,N-DIMETHYLBENZYLAMINE synthesis - chemicalbook
[chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 3-METHOXY-N,N-DIMETHYLBENZYLAMINE(15184-99-3) Raman spectrum
[chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine: Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097300#3-methoxy-n-n-dimethylbenzylamine-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

